N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(2)15(20)17-8-11-7-14(19)18(9-11)13-5-3-12(16)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULNKYDYKXSGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Isobutyramide Moiety: The final step involves the reaction of the intermediate with isobutyryl chloride in the presence of a base to form the isobutyramide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds with structural similarities to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide exhibit significant anticancer properties. These compounds are believed to inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. For instance, studies have shown that similar derivatives can induce apoptosis in various cancer cell lines, including those from breast and colon cancers .
Mechanism of Action : The interaction with protein targets may alter cellular responses, contributing to the compound's anticancer effects. Its ability to modulate enzyme activity involved in critical physiological processes makes it a candidate for further investigation in cancer therapeutics.
Antibacterial Applications
This compound has also been evaluated for its antibacterial properties. The sulfonamide functionality within similar compounds is noted for its role in antibacterial action.
Research Findings :
- In vitro studies have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's structure enhances its lipophilicity, which may improve its interaction with bacterial membranes.
Enzyme Inhibition Studies
This compound has shown promise as an enzyme inhibitor, particularly against urease and acetylcholinesterase (AChE). These enzymes are crucial in various biochemical pathways, and their inhibition can lead to therapeutic applications.
Key Findings:
- Compounds within this class have demonstrated strong inhibitory activity against AChE, with promising IC50 values indicating their potential as therapeutic agents for conditions such as Alzheimer's disease.
Case Studies
- Antibacterial Screening : A study evaluating the antibacterial efficacy of this compound indicated significant activity against specific bacterial strains, suggesting its potential use in treating bacterial infections.
- Enzyme Interaction Studies : Fluorescence measurements indicated effective binding interactions with bovine serum albumin (BSA), highlighting the compound's pharmacological effectiveness. This interaction is crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Potential to inhibit cell proliferation and induce apoptosis in cancer cells | Significant cytotoxic activity against breast and colon cancer cell lines |
| Antibacterial Activity | Moderate to strong activity against bacterial strains | Effective against Salmonella typhi and Bacillus subtilis |
| Enzyme Inhibition | Inhibitory effects on urease and acetylcholinesterase | Strong IC50 values indicating potential for therapeutic use |
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide with analogous compounds from the provided evidence, focusing on structural features, physicochemical properties, and inferred pharmacological profiles.
Sulfonamide Derivatives with Varying Acyl Chains ()
Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) share a sulfonamide-linked aromatic system and a lactam ring but differ in acyl chain length (C4–C7). Key comparisons:
| Property | Target Compound (Hypothetical) | Compound 5a (C4) | Compound 5c (C6) |
|---|---|---|---|
| Molecular Weight | ~310–330 (estimated) | 327.4 | 355.4 |
| Melting Point (°C) | Not reported | 180–182 | 142–143 |
| Optical Rotation | Not reported | +4.5° | +6.4° |
| Key Substituents | 4-Chlorophenyl, isobutyramide | Butyramide, sulfonamide | Hexanamide, sulfonamide |
Structural Insights :
- Longer acyl chains in 5a–5d correlate with lower melting points, suggesting increased flexibility and reduced crystallinity. The target’s isobutyramide group may balance lipophilicity and rigidity .
Isobutyramide-Containing Analogues ()
Examples 49 and 88 from patent documents feature isobutyramide groups but with extended aromatic systems (chromenone, pyrazolopyrimidine) and fluorine substituents:
Functional Implications :
- Example 49’s chromenone and pyrazolopyrimidine moieties suggest kinase or receptor antagonism, whereas the target’s simpler structure may favor CNS permeability.
- Fluorine atoms in Examples 49 and 88 enhance metabolic stability and binding affinity compared to the target’s chlorine, which offers steric bulk without electronegativity .
Anandamide ()
While structurally distinct, the endogenous cannabinoid receptor ligand anandamide provides a benchmark for neuroactive compounds:
| Property | Target Compound (Hypothetical) | Anandamide |
|---|---|---|
| Molecular Weight | ~310–330 (estimated) | 347.5 |
| Key Features | Synthetic, rigid lactam | Endogenous, arachidonate-derived |
| Biological Role | Not reported | Cannabinoid receptor agonist |
Comparison :
- Anandamide’s flexible arachidonate chain enables membrane integration, while the target’s pyrrolidinone ring may restrict conformational freedom, limiting receptor engagement .
Research Findings and Inferred Pharmacological Profiles
- Solubility and Bioavailability : The target compound’s isobutyramide group may improve solubility compared to longer-chain analogues (e.g., 5c), though its chlorophenyl substituent could reduce aqueous solubility relative to sulfonamide derivatives .
- Metabolic Stability : The absence of ester or amide bonds in the target’s core (vs. 5a–5d) may enhance resistance to hydrolysis.
- Target Selectivity : Fluorinated analogues (Examples 49, 88) likely exhibit higher affinity for aromatic-hydrophobic binding pockets (e.g., kinases), whereas the target’s chlorophenyl group could favor interactions with halogen-bonding domains .
Biological Activity
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide (CAS Number: 894032-37-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.79 g/mol. The compound features a pyrrolidinone ring, a chlorophenyl group, and an isobutyramide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₄O₃ |
| Molecular Weight | 338.79 g/mol |
| CAS Number | 894032-37-2 |
This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially modulating cellular functions and signaling pathways. The exact molecular targets remain to be fully elucidated.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives containing the piperidine structure have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating conditions such as Alzheimer's disease and urinary tract infections, respectively .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Moderate to strong |
| Urease | High activity observed |
Case Studies
- Antimicrobial Screening : A study assessed the antibacterial effects of various synthesized compounds related to this compound. Results indicated significant inhibition against Salmonella typhi with IC50 values comparable to standard antibiotics .
- Enzyme Inhibition Assay : In vitro assays demonstrated that the compound effectively inhibited AChE, with IC50 values indicating strong potential for therapeutic applications in neurodegenerative disorders .
Research Findings
Recent investigations into the pharmacological properties of this compound have highlighted its multifaceted biological activities:
- Antimicrobial : Exhibited strong antibacterial properties in various assays.
- Enzyme Inhibition : Effective against AChE and urease, suggesting potential for treating specific diseases.
Q & A
Basic: What synthetic strategies are recommended for the preparation of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide?
Methodological Answer:
- Stepwise Functionalization : Begin with the synthesis of the pyrrolidin-5-one core via cyclization of 4-chlorophenyl-substituted precursors. For example, a Michael addition or reductive amination strategy can introduce the methylisobutyramide group at the 3-position .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect reactive amines during coupling steps, as demonstrated in analogous pyrrolidinone syntheses .
- Validation : Confirm intermediate structures using -NMR and LC-MS at each stage to avoid side reactions (e.g., over-alkylation or oxidation) .
Basic: How is the structural identity of this compound validated in academic research?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves the stereochemistry of the pyrrolidinone ring and confirms the spatial arrangement of the 4-chlorophenyl and isobutyramide groups .
- Spectroscopic Cross-Validation :
Basic: What analytical techniques are employed to assess purity and stability?
Methodological Answer:
- HPLC-PDA : Use reversed-phase columns (e.g., Chromolith®) with UV detection at 254 nm to quantify impurities. Optimize mobile phases (acetonitrile/water with 0.1% formic acid) for peak resolution .
- Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Look for hydrolytic cleavage of the amide bond or oxidation of the pyrrolidinone ring .
Advanced: How can researchers optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) in a factorial design. For example, using polar aprotic solvents (DMF or DMSO) improves solubility of intermediates .
- Catalytic Systems : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance selectivity. Avoid over-reduction of the 4-chlorophenyl group .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .
Advanced: How should contradictions in pharmacological activity data be resolved?
Methodological Answer:
- Dose-Response Curves : Test the compound across a broad concentration range (e.g., 1 nM–100 µM) in cellular assays to identify non-linear effects. Use statistical tools (e.g., Hill slope analysis) to differentiate true activity from assay artifacts .
- Target Engagement Studies : Employ biophysical methods (SPR or ITC) to measure binding affinity to proposed targets (e.g., enzymes or receptors). Cross-validate with siRNA knockdown models to confirm mechanism .
Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., binding pockets of cannabinoid receptors or oxidoreductases). Focus on the 4-chlorophenyl group’s hydrophobic interactions .
- QM/MM Simulations : Calculate electron density maps to assess the reactivity of the pyrrolidinone ring. Identify sites prone to nucleophilic attack or oxidation .
- ADMET Prediction : Apply tools like SwissADME to predict bioavailability, emphasizing logP (target ~2–3 for CNS penetration) and topological polar surface area (TPSA < 90 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
